molecular formula C25H26ClFN4O3 B2883878 N1-(2-chlorobenzyl)-N2-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)oxalamide CAS No. 877633-38-0

N1-(2-chlorobenzyl)-N2-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)oxalamide

Número de catálogo: B2883878
Número CAS: 877633-38-0
Peso molecular: 484.96
Clave InChI: HCMNSWZHNJVUDV-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N1-(2-Chlorobenzyl)-N2-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)oxalamide is a complex oxalamide derivative featuring multiple pharmacologically relevant moieties:

  • 2-Chlorobenzyl group: Aromatic chlorinated substituent, often associated with enhanced lipophilicity and receptor binding .
  • Oxalamide backbone: A polar linker that may influence solubility and hydrogen-bonding interactions .
  • Furan-2-yl group: Electron-rich heterocycle that could impact metabolic stability or π-π stacking interactions.

Propiedades

IUPAC Name

N-[(2-chlorophenyl)methyl]-N'-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26ClFN4O3/c26-19-7-2-1-6-18(19)16-28-24(32)25(33)29-17-22(23-10-5-15-34-23)31-13-11-30(12-14-31)21-9-4-3-8-20(21)27/h1-10,15,22H,11-14,16-17H2,(H,28,32)(H,29,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCMNSWZHNJVUDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2F)C(CNC(=O)C(=O)NCC3=CC=CC=C3Cl)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26ClFN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

N1-(2-chlorobenzyl)-N2-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)oxalamide, also known by its CAS number 877633-38-0, is a compound of interest due to its potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C25H26ClFN4O3C_{25}H_{26}ClFN_4O_3, with a molecular weight of 484.9 g/mol. The structure features a piperazine moiety, a furan ring, and a chlorobenzyl group, which are crucial for its biological activity.

PropertyValue
CAS Number877633-38-0
Molecular FormulaC25H26ClFN4O3C_{25}H_{26}ClFN_4O_3
Molecular Weight484.9 g/mol
DensityN/A
Boiling PointN/A
Melting PointN/A

Research indicates that compounds containing piperazine and furan derivatives can interact with various biological targets, including receptors and enzymes involved in cancer progression and neuropharmacology. The presence of the fluorophenyl group may enhance the compound's affinity for specific targets, potentially increasing its efficacy.

Target Interaction

The compound has been studied for its interaction with the programmed cell death protein 1 (PD-1) pathway, which is critical in immune regulation and cancer therapy. Compounds that inhibit PD-1 can enhance T-cell responses against tumors, making them valuable in cancer treatment.

Neuropharmacological Effects

The piperazine structure is well-known for its psychoactive properties. Compounds with this moiety have been investigated for their effects on neurotransmitter systems, particularly serotonin and dopamine pathways. This suggests that this compound may possess anxiolytic or antidepressant effects, warranting further investigation.

Case Studies

  • In Vitro Studies : A study assessing the cytotoxicity of related compounds demonstrated that certain piperazine derivatives effectively inhibited cell proliferation in various cancer models . Although direct data on this specific compound is lacking, the trends observed provide a basis for further exploration.
  • Animal Models : Research into similar oxalamide compounds has shown promising results in animal models of cancer, where they exhibited reduced tumor growth and improved survival rates . These findings suggest that this compound could be beneficial in preclinical trials.

Comparación Con Compuestos Similares

Sulfonamide Analogs: W-15 and W-18

W-15 (4-chloro-N-[1-(2-phenylethyl)-2-piperidinylidene]-benzenesulfonamide) and W-18 (1-(4-nitrophenylethyl)piperidylidene-2-(4-chlorophenyl)sulfonamide) are sulfonamide derivatives with piperidine cores (Figure 1, ). Key differences include:

Feature Target Compound W-15/W-18
Core structure Piperazine Piperidine
Linker Oxalamide Sulfonamide
Aryl substituents 2-Fluorophenyl, furan-2-yl 4-Chlorophenyl, nitrophenyl
Positional isomerism Piperazine at position 4 Piperidine substituents at position 2 (vs. fentanyl’s position 4)
  • Pharmacological Implications :
    • The piperazine moiety in the target compound may confer distinct receptor selectivity compared to W-15/W-18’s piperidine. Piperazines are commonly associated with 5-HT1A/D2 receptor modulation, whereas piperidines are prevalent in opioid analogs like fentanyl .
    • The 2-fluorophenyl group (vs. 4-chlorophenyl in W-18) may enhance binding affinity due to fluorine’s electronegativity and small atomic radius .

Azetidinone Derivatives with Piperazine Linkages

Compounds such as N-(3-chloro-2-(3-nitrophenyl)-4-oxoazetidin-1-yl)-2-(4-phenylpiperazin-1-yl) acetamide () share a piperazine moiety but differ in core heterocycles:

Feature Target Compound Azetidinone Derivatives
Heterocycle Oxalamide Azetidinone (β-lactam)
Piperazine substituent 2-Fluorophenyl Phenyl
  • Synthetic Considerations: Azetidinones require strict reaction conditions (e.g., Scheme 11 in ), whereas oxalamides like the target compound may offer simpler synthesis via chloroacetyl chloride and triethylamine-mediated reactions . The oxalamide group’s polarity could improve aqueous solubility compared to azetidinones, which are prone to hydrolysis .

Piperazine-Based Cations and Fluorinated Aromatics

The crystal structure of 4-(2-fluorobenzoyl)-1-[2-(4-hydroxyphenyl)-2-oxoethyl]piperazin-1-ium trifluoroacetate () highlights:

  • Fluorobenzoyl groups : Similar to the target’s 2-fluorophenyl, fluorine substitution can stabilize aryl interactions via dipole effects .
  • Cationic piperazinium : Unlike the neutral piperazine in the target compound, charged species may alter blood-brain barrier penetration.

Morpholinoacetamide and Thiazole Derivatives

N-[4-(2-Chlorophenyl)-1,3-thiazol-2-yl]-2-morpholinoacetamide () differs in:

  • Heterocycle : Thiazole vs. furan, affecting aromatic stacking and metabolic pathways.
  • Linker: Morpholinoacetamide vs. oxalamide, with morpholine offering conformational rigidity.

Q & A

Q. What are the key synthetic routes and critical reaction conditions for preparing this compound?

The synthesis involves multi-step reactions:

  • Step 1 : Formation of the chlorobenzyl intermediate via nucleophilic substitution (e.g., 2-chlorobenzyl chloride with a nucleophile) .
  • Step 2 : Coupling of the fluorophenylpiperazine moiety using carbodiimides (e.g., DCC) and activating agents (e.g., HOBt) under inert atmospheres .
  • Step 3 : Introduction of the furan-ethyl group via alkylation or reductive amination . Optimization : Control temperature (0–60°C), solvent choice (anhydrous DMF or THF), and purification via column chromatography or recrystallization .

Q. How is structural characterization performed for this compound?

Use a combination of:

  • NMR (¹H/¹³C) to confirm substituent connectivity and stereochemistry.
  • HPLC-MS for purity assessment (>95%) and molecular weight verification .
  • X-ray crystallography (if crystalline) to resolve 3D conformation and hydrogen-bonding patterns .

Q. What in vitro assays are used for initial biological screening?

  • Anticancer : MTT assay on cell lines (e.g., HeLa, MCF-7) to measure IC₅₀ values .
  • Antimicrobial : Broth microdilution against Gram-positive/negative bacteria .
  • Neuroprotection : SH-SY5Y cell models for oxidative stress mitigation .

Advanced Research Questions

Q. What is the hypothesized mechanism of action (MoA) based on structural analogs?

  • The fluorophenylpiperazine moiety may target 5-HT₁A/D₂ receptors (common in neuroactive compounds) .
  • The oxalamide linker could inhibit kinases or proteases via hydrogen-bonding interactions . Methodology : Use radioligand binding assays or CRISPR-edited cell lines to validate targets .

Q. How do structure-activity relationship (SAR) studies guide derivative design?

  • Modifications :
SubstituentEffect on ActivityReference
2-Fluorophenyl (piperazine)↑ Receptor affinity
Furan vs. thiopheneAlters metabolic stability
Chlorobenzyl vs. methoxybenzylChanges logP and membrane permeability
  • Synthetic Strategy : Introduce bioisosteres (e.g., pyridine for furan) to optimize pharmacokinetics .

Q. What in vivo models assess pharmacokinetics and efficacy?

  • Pharmacokinetics : Rodent studies measuring Cmax, t₁/₂, and bioavailability via oral/intravenous administration .
  • Efficacy : Xenograft models (e.g., murine cancer) for tumor growth inhibition .

Q. Which analytical methods ensure batch consistency and stability?

  • HPLC : Use C18 columns with UV detection (λ = 254 nm) and mobile phase (acetonitrile/0.1% TFA) .
  • Forced Degradation : Expose to heat (40–60°C), light (ICH Q1B), and oxidative conditions (H₂O₂) to identify degradation products .

Q. How are solubility and formulation challenges addressed?

  • Techniques :
  • Co-solvents (e.g., PEG 400) for in vitro assays .
  • Nanoemulsions or liposomes to enhance oral bioavailability .

Q. How to resolve contradictions in biological activity data across studies?

  • Case Example : Discrepancies in IC₅₀ values may arise from assay conditions (e.g., serum concentration). Validate using standardized protocols (e.g., CLSI guidelines) .

Q. What computational tools predict interactions with biological targets?

  • Molecular Docking (AutoDock Vina) : Simulate binding to receptors (e.g., dopamine D2) using crystal structures (PDB ID: 6CM4) .
  • MD Simulations (GROMACS) : Assess stability of ligand-target complexes over 100-ns trajectories .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.